Goniothalamicin

Description

Goniothalamicin, a styryl-lactone derivative, is a bioactive compound isolated from plants of the genus Goniothalamus (Annonaceae family). Its core structure comprises a α,β-unsaturated δ-lactone fused to a styryl moiety, contributing to its cytotoxic and antiproliferative properties . The molecular formula is C₁₃H₁₂O₂ (molecular weight: 200.23 g/mol), confirmed via NMR, IR, and mass spectrometry . Key spectral features include:

- UV λmax: 207, 255, 284 nm (aromatic and conjugated lactone absorption) .

- IR υmax: 1722 cm⁻¹ (C=O stretching of lactone), 1249 cm⁻¹ (C-O-C stretching) .

- Mass spectrum: Base peak at m/z 68 (cyclopentenyl ion) and prominent molecular ion at m/z 200.1 .

This compound exhibits significant cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction and mitochondrial dysfunction .

Properties

CAS No. |

113817-64-4 |

|---|---|

Molecular Formula |

C7H5ClO3S |

IUPAC Name |

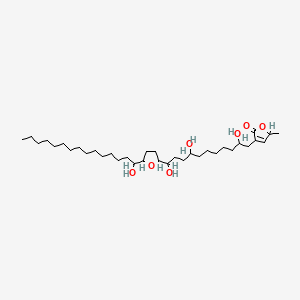

2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one |

InChI |

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-31(38)33-23-24-34(42-33)32(39)22-21-29(36)18-15-14-16-19-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3 |

SMILES |

CCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |

Synonyms |

goniothalamicin |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Goniothalamicin can be isolated from the ethanolic extracts of the stem bark of Goniothalamus giganteus . The isolation process involves activity-directed fractionation using brine shrimp lethality as a bioassay . The compound is then purified through chromatography techniques.

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions

Goniothalamicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to study its chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Goniothalamicin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:

Anticancer Research: This compound has shown cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development.

Antioxidant Studies: The compound exhibits antioxidant properties, which are valuable in studying oxidative stress and related diseases.

Antiviral Research: This compound has been investigated for its antiviral properties, particularly against SARS-CoV-2.

Insecticidal Applications: Due to its insecticidal properties, this compound is studied for its potential use in pest control.

Mechanism of Action

The mechanism of action of goniothalamicin involves the inhibition of mitochondrial complex I, leading to the disruption of ATP production in cells . This disruption results in the induction of apoptosis, particularly in cancer cells . The compound targets various molecular pathways, including the activation of caspase-3 and caspase-7, which are crucial for the apoptotic process .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares Goniothalamicin with structurally and functionally related compounds isolated from Goniothalamus species:

Structural and Functional Insights:

Lactone Variants :

- This compound and Goniothalamin share identical molecular formulas but differ in stereochemistry, impacting binding affinity to cellular targets .

- Goniomicins (A–D) feature additional oxygenated groups (e.g., hydroxyl, methoxy), reducing cytotoxicity compared to this compound due to decreased membrane permeability .

Bioactivity Trends :

- α,β-unsaturated lactones (e.g., this compound, Goniothalamin) show stronger cytotoxicity than saturated analogs (e.g., 9-Deoxygoniopypyrone) due to Michael acceptor reactivity .

- Tapisoidin’s larger diterpene structure limits cellular uptake, explaining its mild bioactivity .

Mechanistic Differences :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.